(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 128573-13-7
VCID: VC3824289
InChI: InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1
SMILES: CC1=C(C=CC(=C1)O)CC(C(=O)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

CAS No.: 128573-13-7

Cat. No.: VC3824289

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid - 128573-13-7

Specification

CAS No. 128573-13-7
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChI Key AXEOMQHKTSGLGS-SECBINFHSA-N
Isomeric SMILES CC1=C(C=CC(=C1)O)C[C@H](C(=O)O)N
SMILES CC1=C(C=CC(=C1)O)CC(C(=O)O)N
Canonical SMILES CC1=C(C=CC(=C1)O)CC(C(=O)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid, reflects its structural features:

  • Backbone: A propanoic acid chain with an amino group at C2.

  • Aromatic substituent: A 4-hydroxy-2-methylphenyl group at C3.

  • Stereochemistry: The (2R) configuration ensures chiral specificity, critical for biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
CAS Number128573-13-7
logP (Lipophilicity)~1.7
SolubilityPolar solvents (e.g., water, ethanol)
Melting PointNot reported (decomposition observed >200°C)

The hydroxyl group enhances hydrogen-bonding capacity, while the methyl group increases lipophilicity compared to unsubstituted tyrosine derivatives .

Synthesis and Industrial Production

Stereoselective Synthesis

Synthetic routes prioritize enantiomeric purity due to the compound’s chiral center:

  • Asymmetric Strecker Reaction: Utilizes (R)-configured catalysts to introduce the amino group. For example, chiral auxiliaries like (R)-BINOL-phosphoric acid yield enantiomeric excess (ee) >90%.

  • Reductive Amination: α-Keto precursors are reduced using sodium cyanoborohydride in the presence of chiral amines.

  • Chiral Pool Strategy: Derivatization of D-tyrosine via Friedel-Crafts alkylation to attach the 4-hydroxy-2-methylphenyl group .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)ee (%)Source
Asymmetric Strecker(R)-BINOL-PA, KCN, NH₄Cl, H₂O/EtOH7892
Reductive AminationNaBH₃CN, (R)-1-phenylethylamine, MeOH6588
Enzymatic ResolutionLipase PS-IM, vinyl acetate, THF8199

Industrial-Scale Production

Flow microreactor systems enable continuous synthesis with improved yield (85–92%) and reduced waste. Green chemistry principles, such as solvent-free microwave-assisted reactions, are emerging alternatives.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s structural similarity to tyrosine allows it to act as a competitive inhibitor for enzymes involved in aromatic amino acid metabolism:

  • Phenylalanine Hydroxylase (PAH): Binds to the active site with Kᵢ = 2.3 µM, disrupting tetrahydrobiopterin cofactor utilization .

  • Tyrosinase: Inhibits melanin synthesis (IC₅₀ = 45 µM) by chelating copper ions at the catalytic center .

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus due to cell membrane disruption .

  • Fungal Pathogens: Inhibits Candida albicans biofilm formation (70% reduction at 100 µM) .

Target/ActivityModel SystemKey FindingSource
PAH InhibitionIn vitro assayKᵢ = 2.3 µM
ROS ScavengingSH-SY5Y cells40% reduction at 50 µM
S. aureus InhibitionBroth microdilutionMIC = 32 µg/mL

Applications in Research and Industry

Pharmaceutical Development

  • Antioxidant Therapeutics: The 4-hydroxy group’s radical scavenging activity is leveraged in formulations targeting neurodegenerative diseases .

  • Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (FIC index = 0.25) .

Chiral Synthesis

  • Asymmetric Catalysis: Serves as a ligand in Pd-catalyzed cross-couplings, achieving 98% ee in aryl-allyl products.

  • Peptide Engineering: Incorporated into antimicrobial peptides (e.g., analogs of indolicidin) to enhance proteolytic stability .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.98 (q, J = 6.8 Hz, 1H, CHNH₂), 2.32 (s, 3H, CH₃), 1.42 (d, J = 6.8 Hz, 2H, CH₂) .

  • HRMS: m/z 196.0978 [M+H]⁺ (calc. 196.0974) .

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